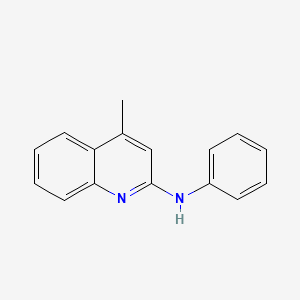

4-methyl-N-phenyl-2-quinolinamine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-phenylquinolin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2/c1-12-11-16(17-13-7-3-2-4-8-13)18-15-10-6-5-9-14(12)15/h2-11H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYLUOGCGSAIZGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=CC=CC=C12)NC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 4 Methyl N Phenyl 2 Quinolinamine and Its Structural Analogues

Classical and Historical Synthetic Pathways to 2-Aminochinolines

Historically, the synthesis of the quinoline (B57606) core has been dominated by several named reactions, which can be adapted for the preparation of 2-aminoquinoline (B145021) derivatives. These classical methods often involve the cyclization of appropriately substituted anilines or related precursors.

One of the most fundamental approaches involves the reaction of 2-aminoaryl ketones or aldehydes with compounds containing an active methylene (B1212753) group. For instance, the reaction of a 2-aminoacetophenone (B1585202) with a suitable reagent can lead to the formation of a 4-methylquinoline (B147181) ring system. While not directly yielding a 2-amino derivative, subsequent functional group interconversion, such as amination of a 2-haloquinoline, was a common strategy.

A notable classical approach is the Friedländer annulation , which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or nitrile). While versatile for quinoline synthesis in general, its direct application for 2-aminoquinolines requires specific starting materials.

Another historical method is the Combes quinoline synthesis , which utilizes the reaction of anilines with β-diketones under acidic conditions. While effective for certain substitution patterns, this method is not always suitable for the direct synthesis of 2-aminoquinolines.

The Doebner-von Miller reaction is another classical method that involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of a strong acid. This reaction, while useful for a range of quinolines, can lead to mixtures of products and may not be the most direct route to 2-aminoquinolines.

These classical methods, while foundational, often suffer from drawbacks such as harsh reaction conditions (strong acids or bases, high temperatures), limited substrate scope, and the generation of significant waste, prompting the development of more modern and sustainable approaches.

Modern and Sustainable Synthesis Protocols

The drive for more efficient, selective, and environmentally friendly chemical processes has led to the development of a wide array of modern synthetic protocols for accessing 2-aminoquinolines. These methods often employ metal catalysis, organocatalysis, or alternative energy sources to achieve transformations that are difficult or impossible under classical conditions.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, including 2-aminoquinolines. Palladium, copper, and gold catalysts are particularly prominent in this area.

Palladium-catalyzed reactions are widely used for the construction of the quinoline ring and for the introduction of the amino group. For example, palladium-catalyzed multicomponent reactions involving ethynylarylamines, aryl iodides, carbon monoxide, and amines can provide access to 2-aryl-4-dialkylaminoquinolines. nih.gov Another strategy involves the palladium-catalyzed amination of 2-haloquinolines, a reliable method for installing the amino functionality at the C2 position.

Copper-catalyzed reactions also play a crucial role. A three-component reaction utilizing a copper catalyst can synthesize 2-(alkyl/aryl)-4-aminoquinolines through an imidoylative Sonogashira/cyclization cascade. nih.gov This method involves the activation of a carbon-halogen bond and subsequent cyclization.

Gold-catalyzed synthesis has emerged as a powerful tool for the synthesis of 2-aminoquinolines. For instance, a gold-catalyzed syn-1,2-difunctionalization of ynamides via nitrile activation has been developed for the synthesis of 2-aminotosyl-3-aryl-4-aminoquinolines from the coupling of 2-aminobenzonitriles and aryl-acetylenes. nih.gov

These metal-catalyzed methods offer high efficiency and functional group tolerance, allowing for the synthesis of a diverse range of substituted 2-aminoquinolines under relatively mild conditions.

In a move towards more sustainable and cost-effective synthesis, metal-free and organocatalytic approaches have gained significant traction. These methods avoid the use of potentially toxic and expensive heavy metals.

One innovative metal-free approach utilizes potassium tert-butoxide (KOtBu) to mediate the reaction between 2-aminoaryl carbaldehydes and benzyl (B1604629) or alkyl cyanides, leading to the formation of 2-aminoquinolines. researchgate.net This transformation proceeds through an in-situ generated enamine intermediate. researchgate.net

Another strategy involves the use of α-diaminoboryl carbanions, which can be readily prepared from acetonitrile. rsc.org These carbanions react with 2-nitrobenzaldehydes to form nitrophenyl (Z)-acrylonitriles, which then undergo reductive cyclization to yield 2-aminoquinoline derivatives in a one-pot procedure. rsc.org

N-Heterocyclic carbenes (NHCs) have also been employed as organocatalysts in the synthesis of quinolin-4-ones, a related class of compounds. This methodology involves the NHC-catalyzed reaction of an aldehyde with a suitable reaction partner, followed by intramolecular cyclization and dehydration. mdpi.com While not directly producing 2-aminoquinolines, this highlights the potential of organocatalysis in quinoline synthesis.

The use of alternative energy sources like microwave irradiation and ultrasound has been shown to significantly accelerate reaction times, improve yields, and often lead to cleaner reactions compared to conventional heating.

Microwave-assisted organic synthesis (MAOS) has been successfully applied to the one-pot synthesis of 2-(4-substituted phenyl)-4-methylquinoline derivatives. derpharmachemica.com This method involves the reaction of aniline, a substituted benzaldehyde, and acetone (B3395972) in the presence of hydrochloric acid under microwave irradiation. derpharmachemica.com The reaction times are typically very short, in the range of a few minutes. derpharmachemica.com Another example is the microwave-assisted dimerization of 2-aminoacetophenones to produce polysubstituted 4-methyl-2-phenylquinolines. asianpubs.orgresearchgate.net

Ultrasound irradiation has also been explored as a green and efficient method for promoting chemical reactions. While specific examples for 4-methyl-N-phenyl-2-quinolinamine are less common in the provided search results, ultrasound is known to enhance reaction rates in various heterocyclic syntheses through acoustic cavitation.

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are increasingly being integrated into the synthesis of quinolinamines. Key considerations include:

Atom Economy: Designing reactions where the maximum number of atoms from the starting materials are incorporated into the final product. Multicomponent reactions are particularly advantageous in this regard.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or ionic liquids, or performing reactions under solvent-free conditions.

Catalysis: Employing catalytic methods (both metal- and organo-catalysis) over stoichiometric reagents to reduce waste.

Energy Efficiency: Utilizing energy-efficient methods like microwave and ultrasound irradiation to reduce reaction times and energy consumption.

Renewable Feedstocks: Exploring the use of starting materials derived from renewable resources. For instance, efforts are being made to convert biomass-derived carboxylic acids into valuable amino acids. acs.org

The development of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, is a significant step towards greener synthesis by reducing the need for purification of intermediates and minimizing solvent usage. rsc.org

Multicomponent Reaction Approaches and One-Pot Syntheses

Multicomponent reactions (MCRs) and one-pot syntheses are highly efficient methods for assembling complex molecules like this compound from simple precursors in a single operation. nih.gov These approaches are valued for their atom economy, reduction of intermediate isolation steps, and potential for generating structural diversity. nih.govresearchgate.net

A prominent method for synthesizing substituted quinolines is the Doebner-von Miller reaction, which involves the reaction of an aniline, an α,β-unsaturated carbonyl compound (or its precursors), and an acid catalyst. derpharmachemica.com In a relevant one-pot synthesis, aniline, substituted benzaldehydes, and acetone can be reacted under microwave irradiation in the presence of hydrochloric acid to yield 4-methyl-2-(substituted-phenyl)quinoline derivatives. derpharmachemica.com While this specific example leads to a 2-phenylquinoline, modification of the starting materials could conceptually lead to the target N-phenylamino scaffold.

More contemporary one-pot syntheses have been developed for 2-aminoquinoline derivatives. One such method involves the reaction of α-diaminoboryl carbanions, generated from acetonitrile, with 2-nitrobenzaldehydes. rsc.orgrsc.org This sequence first produces a nitrophenyl (Z)-acrylonitrile intermediate, which then undergoes reductive cyclization in the same flask using a reducing agent like zinc powder to afford the 2-aminoquinoline product. rsc.org This entire process from aldehyde to the final heterocyclic product is practically operated in a single flask. rsc.orgrsc.org

Another advanced one-pot approach utilizes a rhodium(III)-catalyzed double C–H activation and copper(II)-mediated denitrogenation. figshare.com This method constructs multisubstituted 2-aminoquinolines from the cyclization of 1-aryl tetrazoles with internal alkynes. figshare.com

These methodologies highlight the strategic advantage of building the quinoline core and introducing the amino functionality concurrently, offering a rapid entry to the 2-aminoquinoline framework.

Table 1: Overview of Selected One-Pot and Multicomponent Reactions for 2-Aminoquinoline Synthesis

| Method | Key Reactants | Catalyst/Reagent | Key Features | Reference |

|---|---|---|---|---|

| Doebner-von Miller type | Aniline, Benzaldehyde, Acetone | HCl, Microwave | Rapid synthesis of 2,4-disubstituted quinolines. | derpharmachemica.com |

| α-Diaminoboryl Carbanion | 2-Nitrobenzaldehyde, Acetonitrile | nBuLi, (i-Pr₂N)₂BCl, Zn | Stereoselective formation of (Z)-acrylonitrile intermediate; single-flask operation. | rsc.org |

| Rh(III)-Catalyzed Annulation | 1-Aryl Tetrazole, Internal Alkyne | [RhCp*Cl₂]₂, Cu(OAc)₂ | Involves double C-H activation and denitrogenation. | figshare.com |

Derivatization Strategies for Structural Modification and Analogue Preparation

Derivatization strategies are crucial for creating structural analogues of this compound, allowing for the fine-tuning of its properties. These methods typically involve the modification of a pre-synthesized quinoline core, often through transition-metal-catalyzed cross-coupling reactions. The most prominent of these for forming the key C-N bond are the Buchwald-Hartwig amination and the Ullmann condensation. wikipedia.orgwikipedia.org

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and an amine. wikipedia.orgorganic-chemistry.org To synthesize this compound, this would typically involve the reaction of 2-chloro-4-methylquinoline (B123181) with aniline. The reaction's success hinges on the selection of an appropriate palladium precursor and a phosphine (B1218219) ligand. wikipedia.org The development of sterically hindered and electron-rich ligands has significantly expanded the scope of this reaction, allowing it to proceed under milder conditions with a wide tolerance for various functional groups. wikipedia.orglibretexts.org For instance, selective amination at different positions on a di-halogenated quinoline can be achieved by carefully controlling the reaction conditions, demonstrating the precision of this method. nih.gov

The Ullmann condensation is a copper-catalyzed alternative for forming C-N bonds. wikipedia.org Historically, these reactions required harsh conditions, such as high temperatures (often over 200°C) and stoichiometric amounts of copper. wikipedia.orgnih.gov However, modern protocols have introduced soluble copper catalysts, often used with ligands like diamines or β-diketones, which allow the reaction to proceed under more moderate conditions. wikipedia.orgnih.gov A microwave-assisted Ullmann condensation has been shown to be effective for coupling 2-aminopyridines with 2-chlorobenzoic acids, suggesting its applicability to similar systems like haloquinolines and anilines. researchgate.net

Beyond installing the N-phenyl group, derivatization can also involve modifications to other parts of the molecule. For example, further functionalization of the N-aryl ring or the quinoline backbone can be achieved through various organic reactions. The synthesis of 4-aminoquinoline (B48711) analogues often involves the condensation of 4,7-dichloroquinoline (B193633) with various amines, showcasing a modular approach to building a library of related compounds. nih.gov Similarly, strategies for creating N-methylated aminoquinolines have been explored, which could be adapted to modify the amino linkage in the target compound. acs.org

Table 2: Comparison of Buchwald-Hartwig and Ullmann Reactions for N-Arylation

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

|---|---|---|

| Catalyst | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) | Copper (e.g., CuI, Cu powder) |

| Ligands | Phosphines (e.g., BINAP, XPhos, SPhos) | Diamines, Phenanthrolines, β-Diketones |

| Reaction Conditions | Generally milder temperatures (rt to ~120°C) | Traditionally high temperatures (>200°C), modern methods are milder |

| Substrate Scope | Very broad; tolerant of many functional groups | Traditionally required activated aryl halides; scope has improved with new catalysts |

| Key Advantage | High efficiency, broad applicability, and well-understood catalytic systems. wikipedia.orgorganic-chemistry.org | Uses a less expensive metal catalyst. wikipedia.org |

| Reference | wikipedia.orgnih.gov | wikipedia.orgnih.govresearchgate.net |

Chemical Reactivity and Transformation Pathways of 4 Methyl N Phenyl 2 Quinolinamine

Electrophilic Aromatic Substitution Reactions on the Quinoline (B57606) Ring System

The quinoline nucleus is a bicyclic aromatic system composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. In general, the pyridine ring is deactivated towards electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of the nitrogen atom. Consequently, electrophilic attack typically favors the benzene ring at positions C5 and C8. However, in 4-methyl-N-phenyl-2-quinolinamine, the reactivity is significantly modulated by the powerful electron-donating N-phenylamino group at the C2 position.

The -NH- group is a strongly activating, ortho, para-directing group. This potent activating effect can overcome the inherent deactivation of the pyridine ring, directing electrophiles to the C3 position (ortho to the amino group). The methyl group at C4 is a weakly activating, ortho, para-director, which would also favor substitution at C3. Therefore, the C3 position is electronically enriched and a likely site for substitution.

Furthermore, the activating influence of the amino group extends to the carbocyclic (benzene) portion of the quinoline system, enhancing its reactivity, particularly at the C5 and C7 positions. The N-phenyl ring itself is also susceptible to electrophilic attack, with the -NH- bridge directing substitution to its ortho and para positions.

Common EAS reactions include:

Nitration: Using a mixture of nitric acid and sulfuric acid would likely lead to a mixture of products, with substitution possible at the C3 position of the quinoline, the C5/C8 positions, and the para-position of the N-phenyl ring. The precise outcome would depend heavily on reaction conditions.

Halogenation: Reaction with bromine or chlorine in the presence of a Lewis acid catalyst is expected to follow a similar regiochemical pattern, favoring positions activated by the amino group. byjus.com

| Predicted Sites of Electrophilic Attack | Activating/Directing Influence |

| C3-position | Strongly activated; ortho to the powerful -NHPh group. |

| C5 and C8-positions | Activated by the -NHPh group; preferred sites on the carbocyclic ring. |

| para-position of N-phenyl ring | Activated; para to the directing -NH- group. |

Nucleophilic Substitution Reactions and Amination Processes

While this compound itself lacks a suitable leaving group for direct nucleophilic aromatic substitution (SNAr), its synthesis is a prime example of this reaction type. The most common route to N-aryl-2-quinolinamines involves the reaction of a 2-chloroquinoline derivative with an appropriate amine. nih.govrsc.org

In this process, 2-chloro-4-methylquinoline (B123181) serves as the electrophilic substrate. The chlorine atom at the C2 position is activated towards nucleophilic displacement by the ring nitrogen. Aniline (B41778), acting as the nucleophile, attacks the C2 carbon, leading to the displacement of the chloride ion and the formation of the target molecule. This reaction is typically carried out in a suitable solvent, sometimes with the addition of a base to neutralize the HCl byproduct. nih.govresearchgate.net

The general reaction is as follows:

2-Chloro-4-methylquinoline + Aniline → this compound + HCl

This amination process is a robust and widely used method for the synthesis of a variety of substituted 4-aminoquinolines and related compounds. nih.gov The reactivity of the chloroquinoline substrate can be influenced by other substituents on the ring.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Chloro-4-methylquinoline | Aniline | This compound | Nucleophilic Aromatic Substitution (SNAr) |

| 4-Chloro-2-morpholinoquinoline | Substituted Anilines | 2-Morpholino-4-anilinoquinoline derivatives | Nucleophilic Aromatic Substitution (SNAr) nih.gov |

| 2-Chloro-3-(chloromethyl)-6-methylquinoline | Aniline | N-[(2-Chloro-6-methylquinolin-3-yl)methyl]aniline | Nucleophilic Substitution researchgate.net |

Cycloaddition Reactions (e.g., [4+2] Cycloadditions, 1,3-Dipolar Cycloadditions)

The participation of the quinoline ring system in cycloaddition reactions is less common than substitution reactions but represents a powerful tool for constructing complex polycyclic structures. libretexts.org The aromaticity of the quinoline core means that forcing conditions are often required to induce it to act as a diene or dienophile in [4+2] cycloadditions (Diels-Alder reactions). The benzene portion of the quinoline nucleus is more likely to participate as the diene component.

For this compound, the electron-rich nature imparted by the amino group could potentially lower the activation energy for reactions with highly reactive dienophiles.

More relevant to this class of compounds is the potential for 1,3-dipolar cycloadditions. benthamdirect.commdpi.com While there are no direct reports for the title compound, related 2-aminoquinoline (B145021) systems are known to participate in such transformations. One potential pathway involves the initial N-oxidation of the quinoline nitrogen to form a quinoline N-oxide. This N-oxide can then act as a 1,3-dipole and react with various dipolarophiles (such as alkenes or alkynes) to yield complex heterocyclic adducts.

Oxidation and Reduction Chemistry of the Quinolinamine Core

Oxidation: The primary sites for oxidation in this compound are the methyl group and the quinoline ring itself. The methyl group at the C4 position is benzylic-like and can be oxidized to a carboxylic acid. However, this often requires strong oxidizing agents like potassium permanganate (KMnO₄) under harsh conditions, which can also lead to the degradation of the electron-rich benzene portion of the quinoline ring. youtube.com A more controlled oxidation could potentially yield the corresponding aldehyde or alcohol. The N-phenylamino group may also be sensitive to oxidation. Quinoline derivatives have been studied for their antioxidant properties, which relates to their ability to be oxidized while preventing the oxidation of other molecules. nih.gov

Reduction: The quinoline ring can be reduced via catalytic hydrogenation. Typically, the pyridine ring is reduced preferentially over the benzene ring. wikipedia.org For this compound, catalytic hydrogenation (e.g., using H₂ gas with a palladium, platinum, or nickel catalyst) would be expected to reduce the 1,2-double bond of the pyridine ring, yielding 4-methyl-N-phenyl-1,2,3,4-tetrahydro-2-quinolinamine. Under more forcing conditions, the benzene ring can also be reduced. The N-phenylamino group is generally stable to these reduction conditions. researchgate.net

| Reaction Type | Reagent/Conditions | Expected Product |

| Oxidation | Hot, alkaline KMnO₄ | 2-(Phenylamino)-4-quinolinecarboxylic acid (potential for ring cleavage) |

| Reduction | H₂, Pd/C catalyst | 4-Methyl-N-phenyl-1,2,3,4-tetrahydro-2-quinolinamine |

Functionalization Reactions and Introduction of Diverse Substituents

Beyond classical substitution and redox reactions, modern synthetic methods offer diverse pathways for the functionalization of the this compound scaffold.

Reactions of the Methyl Group: The methyl group at C4 is analogous to the methyl group in quinaldine (2-methylquinoline) and is activated by the adjacent ring nitrogen. The protons on this methyl group are sufficiently acidic to be removed by a strong base. The resulting carbanion can then react with various electrophiles. A key reaction is the aldol-type condensation with aldehydes (e.g., benzaldehyde) to form a styryl-like derivative, a reaction characteristic of quinaldine and its analogues. core.ac.uknih.gov

Condensation Reaction: this compound + Benzaldehyde → 4-(2-phenylethenyl)-N-phenyl-2-quinolinamine

C-H Functionalization: Transition metal-catalyzed C-H activation has become a premier strategy for the regioselective functionalization of heterocyclic compounds like quinoline. nih.govrsc.org These reactions allow for the direct formation of C-C, C-N, or C-O bonds at positions that are otherwise difficult to access. For this compound, the exocyclic amino group could serve as a directing group, guiding a metal catalyst (e.g., palladium, rhodium) to activate the C-H bond at the C3 position for coupling with various partners like aryl halides, alkenes, or alkynes. nih.gov Alternatively, C-H functionalization could be directed to the ortho position of the N-phenyl ring.

Mechanistic Investigations of Chemical Reactions Involving 4 Methyl N Phenyl 2 Quinolinamine

Elucidation of Reaction Pathways and Intermediates

The reaction pathways involving quinoline (B57606) derivatives are diverse and depend on the nature of the reactants and reaction conditions. For 4-methyl-N-phenyl-2-quinolinamine, key reactive sites include the quinoline ring, the exocyclic amine, and the methyl group.

Electrophilic Substitution: Quinoline itself typically undergoes electrophilic substitution on the benzene (B151609) ring, primarily at the C5 and C8 positions, as the pyridine (B92270) ring is deactivated by the nitrogen atom. However, the presence of the electron-donating amino group at the C2 position and the methyl group at the C4 position can influence the regioselectivity of these reactions. The amino group, being a strong activating group, could direct electrophiles to the C3 position or to the phenyl group of the N-phenyl substituent.

Nucleophilic Substitution: The pyridine ring of the quinoline nucleus is generally susceptible to nucleophilic attack, particularly at the C2 and C4 positions. In this compound, the C2 position is already substituted. However, under certain conditions, displacement of the amino group could be envisioned, although this would likely require harsh reaction conditions. More plausibly, reactions could occur at the C4 position if a suitable leaving group were present. The Chichibabin amination is a classic example of nucleophilic substitution on quinolines, where amide anion attacks the C2 position. researchgate.net

Reactions involving the Methyl Group: The methyl group at the C4 position can be a site for reactions such as oxidation or condensation, particularly if it can be deprotonated to form a reactive intermediate.

Intermediate Formation: Many reactions of quinolines proceed through discrete intermediates. For instance, in electrophilic aromatic substitution, the formation of a sigma complex (arenium ion) is a key intermediate. In nucleophilic aromatic substitution, a Meisenheimer-like intermediate, where the negative charge is delocalized onto the nitrogen atom, is often proposed. quimicaorganica.org For reactions involving the amino group, intermediates such as protonated species or complexes with catalysts are likely to be involved.

Characterization of Transition States and Energy Profiles

The characterization of transition states and the determination of reaction energy profiles are often achieved through computational chemistry methods, such as Density Functional Theory (DFT). These studies provide valuable information about the feasibility of a proposed reaction mechanism.

For a hypothetical reaction, such as the N-alkylation of this compound, computational modeling could be used to calculate the energy of the reactants, the transition state, and the products. This would reveal the activation energy of the reaction, which is a key determinant of the reaction rate. The geometry of the transition state would show the partial formation and breaking of bonds, providing a snapshot of the reaction at its highest energy point.

In the context of quinoline chemistry, DFT calculations have been used to investigate reaction mechanisms and predict the stability of intermediates and transition states. For example, in the oxidation of quinoline, the transition state structure has been modeled to understand the interaction of the substrate with the active site of an enzyme. scilit.com Such approaches could be applied to reactions of this compound to predict its reactivity and the likely course of a chemical transformation.

Kinetic Studies and Reaction Rate Determinations

Kinetic studies are experimental investigations that measure the rate of a chemical reaction and how it is affected by factors such as concentration, temperature, and catalysts. This information is crucial for deducing the reaction mechanism.

For reactions involving this compound, one could, for example, study the rate of its reaction with an electrophile. By systematically varying the concentrations of the reactants and monitoring the formation of the product over time, the rate law for the reaction could be determined. The rate law provides information about the molecularity of the rate-determining step of the reaction.

For instance, a reaction that is found to be first order in both this compound and the electrophile would suggest a bimolecular rate-determining step, consistent with a typical electrophilic aromatic substitution mechanism. Temperature-dependent kinetic studies would allow for the determination of the activation energy (Ea) and other activation parameters, such as the enthalpy and entropy of activation, which provide further insight into the transition state.

Thermodynamic Considerations in Chemical Transformation Processes

Thermodynamics governs the position of equilibrium in a chemical reaction, indicating the relative stability of reactants and products. The key thermodynamic parameters are the Gibbs free energy change (ΔG), enthalpy change (ΔH), and entropy change (ΔS).

For any chemical transformation of this compound, the thermodynamic feasibility can be assessed by calculating or measuring these parameters. A negative ΔG indicates a spontaneous reaction under the given conditions. The enthalpy change (ΔH) reflects the heat absorbed or released during the reaction and is related to the bond energies of the reactants and products. The entropy change (ΔS) is a measure of the change in disorder of the system.

Thermochemical data for quinoline and its simple derivatives are available and can be used to estimate the thermodynamic properties of more complex derivatives like this compound. nist.govnih.gov For example, the stability of different isomers of a reaction product could be compared based on their calculated heats of formation. Such considerations are important in predicting the major product of a reaction that can lead to multiple outcomes. Studies on the thermodynamic properties of 2-substituted quinolines, such as 2-methylquinoline and 2-phenylquinoline, have been conducted to understand their phase transition behavior and stability.

Isotope Effect Studies for Mechanistic Insight

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms. It involves measuring the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium).

A primary KIE is observed when the bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. For example, if the C-H bond of the methyl group in this compound were to be cleaved in the rate-determining step of an oxidation reaction, replacing the hydrogen atoms with deuterium would lead to a significant decrease in the reaction rate. The magnitude of the KIE can provide information about the nature of the transition state.

A secondary KIE is observed when the isotopically substituted atom is not directly involved in bond breaking in the rate-determining step but is located near the reaction center. Secondary KIEs are typically smaller than primary KIEs and can provide information about changes in hybridization or the steric environment of the reaction center in the transition state.

Isotope effect studies have been widely used to investigate the mechanisms of a variety of chemical and enzymatic reactions. libretexts.orgyoutube.comwikipedia.org For instance, deuterium isotope effects have been used to study the mechanism of benzylic hydroxylation by enzymes, a reaction that is analogous to the potential oxidation of the methyl group in this compound. nih.gov Similarly, 13C KIEs can provide insights into changes at a reacting carbon center. nih.gov

Advanced Spectroscopic and Structural Characterization for In Depth Chemical Understanding

Nuclear Magnetic Resonance (NMR) Spectroscopy for Elucidating Connectivity and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms. tsijournals.com

One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for the initial structural elucidation of 4-methyl-N-phenyl-2-quinolinamine.

¹H NMR: The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons. Protons on the quinoline (B57606) and phenyl rings typically appear in the aromatic region (around 6.0-9.5 ppm). pdx.edulibretexts.org The methyl group protons will show a characteristic singlet at a higher field. The N-H proton signal can be variable in its chemical shift due to factors like solvent and concentration. pdx.edu The specific chemical shifts are influenced by the electronic effects of the nitrogen atoms and the aromatic rings. libretexts.org

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives rise to a distinct signal. bhu.ac.in The chemical shifts in the ¹³C spectrum are spread over a wider range than in ¹H NMR, which often allows for the resolution of all carbon signals. oregonstate.edu Carbons in the aromatic rings will resonate in the downfield region (typically 110-150 ppm), while the methyl carbon will appear at a much higher field (around 10-40 ppm). bhu.ac.inoregonstate.edu The carbon atoms attached to nitrogen will experience a shift due to the electronegativity of the nitrogen atom. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic-H | 6.0 - 9.5 pdx.edulibretexts.org | - |

| -CH₃ | ~2.3 rsc.org | 10 - 40 bhu.ac.in |

| N-H | Variable (0.5 - 5.0) pdx.edu | - |

| Aromatic-C | - | 110 - 150 bhu.ac.in |

| C-N | - | Shifted due to N electronegativity libretexts.org |

Two-dimensional (2D) NMR techniques provide correlations between different nuclei, offering a more detailed picture of the molecular structure.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing the connectivity of protons within the quinoline and phenyl ring systems.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. princeton.edu This allows for the unambiguous assignment of proton signals to their corresponding carbon atoms. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduprinceton.edu HMBC is crucial for establishing the connectivity between different fragments of the molecule, such as linking the methyl group to the quinoline ring and the phenyl group to the amine nitrogen.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net This provides critical information about the three-dimensional conformation and stereochemistry of the molecule.

While solution-state NMR is more common, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of this compound in its solid forms. This is particularly useful for studying polymorphism, where a compound can exist in different crystalline or amorphous structures. ssNMR can reveal differences in molecular packing and conformation between these different solid forms.

X-ray Crystallography for Precise Molecular Geometry and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in its crystalline state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the positions of all atoms can be determined with high accuracy.

For this compound, an X-ray crystal structure would provide:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including hydrogen bonding and π-π stacking interactions. nih.gov In a related compound, C-H···N and N-H···N intermolecular interactions were found to assist in the molecular packing. researchgate.net

Interactive Data Table: Example Crystallographic Data for a Related Quinoline Derivative

| Parameter | Value |

| Crystal System | Monoclinic researchgate.net |

| Space Group | P2/c researchgate.net |

| a (Å) | 15.1445 (13) researchgate.net |

| b (Å) | 11.4337 (10) researchgate.net |

| c (Å) | 8.4764 (7) researchgate.net |

| β (°) | 92.344 (4) researchgate.net |

| V (ų) | 1466.5 (2) researchgate.net |

| Z | 4 researchgate.net |

Mass Spectrometry for Molecular Fragmentation Analysis and Reaction Monitoring

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, mass spectrometry would be used to:

Confirm the molecular weight: The mass spectrum will show a molecular ion peak (M+) corresponding to the exact mass of the compound. For a related compound, 4-methyl-N-phenylaniline, the molecular ion peak (M+ + H) was observed at m/z = 184. rsc.org

Analyze fragmentation patterns: The molecule will break apart in the mass spectrometer in a predictable way, producing a series of fragment ions. The fragmentation pattern provides valuable clues about the structure of the molecule. For quinoline derivatives, a common fragmentation is the loss of HCN. mcmaster.ca

Monitor reactions: Mass spectrometry can be used to monitor the progress of chemical reactions by observing the disappearance of reactants and the appearance of products.

Electronic Absorption and Emission Spectroscopy for Electronic Structure Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy provide insights into the electronic structure and photophysical properties of a molecule.

UV-Vis Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The absorption spectrum reveals the energies of electronic transitions, typically π→π* and n→π* transitions in aromatic compounds like this compound. The absorption bands for similar aminopyridine derivatives are often observed in the 200-600 nm range, corresponding to π→π* electronic excitations. nih.gov

Emission Spectroscopy: After a molecule absorbs light and is promoted to an excited electronic state, it can relax back to the ground state by emitting light (fluorescence). The emission spectrum provides information about the energy of the lowest excited singlet state and the efficiency of the fluorescence process.

The electronic spectra are sensitive to the molecular structure and environment. For instance, the position of the methyl group and the conformation of the phenyl ring can influence the energies of the electronic transitions and thus the color and emissive properties of the compound. nih.gov

UV-Visible Spectroscopy for Electronic Transitions and Solvent Effects

UV-Visible spectroscopy is a powerful tool to probe the electronic transitions within a molecule. tanta.edu.eg For organic compounds with chromophores, such as the quinoline and phenyl rings in this compound, this technique reveals transitions like π → π* and n → π. elte.hulibretexts.orglibretexts.org The absorption of UV or visible light excites electrons from a lower energy molecular orbital (like a π bonding or n non-bonding orbital) to a higher energy anti-bonding orbital (π). libretexts.org

The solvent environment can significantly influence the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. slideshare.net The polarity of the solvent can alter the energy levels of the ground and excited states, leading to shifts in the absorption maxima (λmax). slideshare.netresearchgate.net Generally, an increase in solvent polarity is expected to cause a hypsochromic (blue) shift for n → π* transitions and a bathochromic (red) shift for π → π* transitions. tanta.edu.eg This is because polar solvents can stabilize the different electronic states to varying degrees. tanta.edu.egmdpi.com

For instance, in a study of a related quinoline derivative, the absorption spectra in different solvents showed notable shifts in λmax, indicating the influence of solvent polarity on the electronic transitions. biointerfaceresearch.com The complexity of these interactions can sometimes lead to what appears as an inverse behavior, where multiple factors like tautomerism and specific solute-solvent interactions come into play. researchgate.net Quantum chemical computations are often employed to accurately assign the observed bands and understand the underlying electronic redistributions. researchgate.net

Interactive Table: UV-Visible Absorption Data for a Related Quinoline Derivative in Various Solvents.

| Solvent | λmax 1 (nm) | λmax 2 (nm) |

| Methanol (B129727) | 486 | 502 |

| Chloroform | 502 | 512 |

| DMF | 626 | 654 |

Note: Data extracted from a study on a different but structurally related compound to illustrate solvent effects. biointerfaceresearch.com

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy provides insights into the photophysical properties of a molecule after it has absorbed light. It measures the emission of light from the molecule as it returns from an excited electronic state to the ground state. Key parameters obtained from fluorescence spectroscopy include the emission wavelength, fluorescence quantum yield (Φf), and Stokes shift. researchgate.net

The fluorescence properties of quinoline derivatives are sensitive to their molecular structure and environment. beilstein-journals.org For example, the introduction of a methyl group can impact the molecular geometry, potentially leading to a more twisted structure and influencing the fluorescence emission. semanticscholar.org

Solvent polarity also plays a crucial role in the fluorescence behavior. semanticscholar.org In a study on trifluoromethylated quinoline-phenol Schiff bases, higher Stokes shifts were observed in more polar solvents like DMSO and methanol compared to chloroform. beilstein-journals.org The fluorescence quantum yield, which represents the efficiency of the fluorescence process, can also vary significantly with the solvent. researchgate.netbeilstein-journals.org This is often related to the stabilization of the excited state in different solvent environments. beilstein-journals.org For some molecules, fluorescence intensity can be enhanced in certain solvent mixtures, a phenomenon that can be attributed to effects like aggregation-induced emission (AIE). semanticscholar.org

Interactive Table: Photophysical Data for a Quinoline Derivative in Different Solvents.

| Solvent | Emission λmax (nm) | Quantum Yield (Φf) | Stokes Shift (nm) |

| Chloroform | - | 0.12–0.80 | 59–85 |

| DMSO | - | 0.20–0.75 | 65–150 |

| Methanol | - | 0.13–0.85 | 65–130 |

Note: Data extracted from a study on trifluoromethylated quinoline-phenol Schiff bases to illustrate general photophysical trends. beilstein-journals.org

Vibrational Spectroscopy (Fourier Transform Infrared and Raman) for Bond Characterization and Functional Group Analysis

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, is fundamental for characterizing the chemical bonds and functional groups within a molecule. nih.govresearchgate.net These techniques probe the vibrational energy levels of a molecule, providing a unique fingerprint based on its structure. psu.edu

FTIR spectroscopy measures the absorption of infrared radiation at specific frequencies corresponding to the vibrational modes of the molecule, such as stretching and bending of bonds. nih.gov Raman spectroscopy, on the other hand, involves the inelastic scattering of monochromatic light, providing complementary information about the vibrational modes. scielo.org.mxnih.gov

For a molecule like this compound, vibrational analysis can identify characteristic peaks for the various functional groups. For instance, the C=C stretching modes of the aromatic quinoline and phenyl rings are typically observed in the 1600-1450 cm⁻¹ region of the Raman spectrum. scielo.org.mx The vibrational modes of the methyl group and the C-N bond of the amino group also have distinct frequencies. nih.gov

Detailed analysis of the FTIR and Raman spectra, often aided by computational methods like Density Functional Theory (DFT), allows for a complete and accurate assignment of the observed vibrational bands. researchgate.netnih.gov This detailed understanding of the vibrational spectrum is crucial for confirming the molecular structure and studying intermolecular interactions. nih.govpsu.edu

Based on a comprehensive search of available scientific literature, detailed computational and theoretical chemistry studies focusing specifically on the compound This compound are not presently available.

The execution of in-depth computational analyses as specified in the requested outline—including Quantum Chemical Calculations (like DFT for geometry optimization, HOMO/LUMO analysis, and spectroscopic prediction), Molecular Dynamics Simulations, Structure-Reactivity Relationship (SRR) Studies, and Reaction Mechanism Modeling—requires dedicated research projects that generate specific data for that exact molecular structure.

While computational studies have been published for other quinoline derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of data from these related but structurally distinct compounds. Presenting information from analogs would not be scientifically accurate for the specified subject.

Therefore, the content for the requested article outline cannot be generated at this time due to the absence of specific published research data for this compound.

Computational and Theoretical Studies on this compound Remain Elusive

Despite a thorough search of scientific literature, no specific computational or theoretical studies detailing the nonlinear optical (NLO) properties of the chemical compound this compound have been identified.

While the broader class of quinoline derivatives has garnered attention in the field of materials science for their potential NLO applications, research focusing specifically on the this compound molecule is not publicly available. Computational chemistry, particularly Density Functional Theory (DFT), is a common method used to predict the electronic and optical properties of molecules, including their hyperpolarizabilities, which are crucial for NLO behavior. However, no published data tables or detailed research findings from such studies could be located for this specific compound.

The investigation into the NLO properties of organic molecules is a dynamic area of research, driven by the potential for developing advanced materials for applications in optoelectronics and photonics. These studies typically involve the calculation of molecular geometries, electronic structures, and the response of the molecule to an external electric field to determine properties like polarizability and hyperpolarizability.

Unfortunately, without any dedicated computational studies on this compound, a detailed analysis of its predicted NLO properties, including data on its polarizability and hyperpolarizability tensors, cannot be provided at this time. Further research and publication in this specific area would be necessary to fulfill such a request.

Applications of 4 Methyl N Phenyl 2 Quinolinamine in Organic Synthesis and Catalysis

Role as a Key Synthetic Intermediate in Complex Molecule Construction

The strategic placement of reactive sites and functional groups makes 4-methyl-N-phenyl-2-quinolinamine a valuable intermediate for the construction of more complex molecular architectures. Its inherent structural features, including the quinoline (B57606) core, the secondary amine linkage, and the methyl group, offer multiple points for chemical modification and elaboration.

While direct, specific examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in publicly available literature, its analogous structures, such as 4-methyl-2-phenylquinoline, have been employed in the synthesis of polysubstituted quinoline derivatives. derpharmachemica.com The synthesis of a series of 2-(4-substituted phenyl)-4-methylquinoline derivatives has been achieved through a microwave-assisted one-pot reaction involving aniline (B41778), substituted benzaldehydes, and acetone (B3395972) in the presence of hydrochloric acid. derpharmachemica.com This methodology highlights the feasibility of constructing the core quinoline structure, which is a key component of this compound.

The general reactivity of the quinoline ring system, particularly its susceptibility to electrophilic and nucleophilic substitution reactions, allows for its incorporation into larger, more intricate molecules. The amino group in the 2-position can be further functionalized, and the phenyl group can be modified to introduce additional complexity and functionality. The development of synthetic protocols utilizing quinoline derivatives continues to be an active area of research, with applications in the synthesis of bioactive molecules and functional materials. nih.gov

Utilization as a Ligand in Transition Metal-Catalyzed Transformations

The presence of nitrogen atoms in the quinoline ring and the exocyclic amino group makes this compound a potential bidentate or monodentate ligand for transition metals. Such ligands are crucial components of homogeneous catalysts, influencing their activity, selectivity, and stability.

The development of efficient catalytic systems often involves the screening of a library of ligands to identify the optimal candidate for a specific reaction. The structural motifs present in this compound suggest its potential to form stable complexes with transition metals like palladium, rhodium, and nickel, which are commonly used in catalysis. acs.org Further research is warranted to fully elucidate the catalytic capabilities of metal complexes derived from this particular quinolinamine derivative and to quantify their performance in terms of turnover numbers, turnover frequencies, and product yields for various cross-coupling reactions.

Applications in Material Science and Chemical Processes (e.g., as components in dyes or polymers for specific chemical functions)

The chromophoric nature of the quinoline ring system and the potential for extended conjugation make this compound a candidate for incorporation into functional organic materials such as dyes and polymers.

Azo dyes, characterized by the -N=N- linkage, represent a significant class of commercial colorants. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich coupling component. researchgate.net While there are no specific reports detailing the synthesis of azo dyes directly from this compound, its structural similarity to other aromatic amines used in dye synthesis suggests its potential utility in this area. For instance, azo dyes have been synthesized from various aminophenols and diamines, highlighting the versatility of the diazotization-coupling reaction. researchgate.net The resulting dyes could exhibit interesting photophysical properties, with potential applications in textiles, printing, and as pH indicators.

In the realm of polymer science, conducting polymers are materials that possess the electrical properties of metals or semiconductors while retaining the processing advantages of polymers. The incorporation of aromatic and heteroaromatic units into polymer backbones is a common strategy for creating conductive materials. Although the direct polymerization of this compound has not been detailed, the general principles of conducting polymer synthesis suggest that it could be a valuable monomer or co-monomer. nih.gov Functionalization of pre-formed polymers with quinoline-containing moieties is another avenue for creating materials with specific chemical or photophysical functions.

Design and Development of Novel Catalytic Systems Based on Quinolinamine Scaffolds

The development of novel and efficient catalysts is a cornerstone of modern chemical research. The quinolinamine scaffold provides a versatile platform for the design of new ligands and catalytic systems with tailored properties. By systematically modifying the substituents on the quinoline ring and the N-phenyl group, it is possible to fine-tune the steric and electronic environment around a coordinated metal center.

The design of chiral ligands for asymmetric catalysis is a particularly important area of research, aiming to produce enantiomerically pure compounds, which are crucial in the pharmaceutical industry. rsc.orgnih.gov While the parent this compound is achiral, the introduction of chiral substituents on the phenyl group or the quinoline backbone could lead to the development of novel chiral ligands. These ligands could then be used to prepare chiral metal complexes for a variety of asymmetric transformations, such as hydrogenations, aldol (B89426) reactions, and allylic alkylations.

Furthermore, the principles of organocatalysis, which utilizes small organic molecules as catalysts, offer another avenue for the application of quinolinamine-based scaffolds. nih.gov The basic nitrogen atoms in this compound could act as Brønsted or Lewis basic sites, catalyzing a range of organic reactions. The development of bifunctional catalysts, incorporating both a basic site and a hydrogen-bond donor, for example, is a promising strategy for achieving high levels of stereocontrol in organocatalytic reactions. The modular nature of the quinolinamine scaffold makes it an attractive target for the design and synthesis of new generations of catalysts with enhanced activity and selectivity.

Structure Reactivity and Structure Property Relationships Experimental and Comparative Investigations

Experimental Analysis of the Impact of Substituents on Chemical Reactivity and Selectivity

The chemical reactivity and selectivity of 4-methyl-N-phenyl-2-quinolinamine are intrinsically linked to its electronic and steric profile, which can be systematically modulated by introducing substituents at various positions on either the quinoline (B57606) or the N-phenyl ring.

The core structure features several reactive sites: the quinoline ring system, which can undergo electrophilic substitution; the exocyclic amino nitrogen, which is nucleophilic; and the 4-methyl group, which can participate in condensation or oxidation reactions under certain conditions. The interplay of electronic effects (inductive and resonance) from substituents dictates the reactivity of these sites.

Substituents on the N-Phenyl Ring: The nature of substituents on the N-phenyl group directly influences the nucleophilicity of the exocyclic nitrogen atom.

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (-OCH₃) or dimethylamino (-N(CH₃)₂) increase the electron density on the nitrogen atom through resonance and inductive effects. This enhanced nucleophilicity would facilitate reactions like alkylation or acylation at the nitrogen center.

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂) or cyano (-CN) pull electron density away from the nitrogen atom, diminishing its nucleophilicity and rendering such reactions more difficult.

EDGs on the quinoline ring would increase the ring's susceptibility to electrophilic attack, while also subtly enhancing the basicity of the ring nitrogen.

EWGs would deactivate the ring towards electrophilic substitution but could make it more susceptible to nucleophilic aromatic substitution, particularly at positions activated by the heterocyclic nitrogen.

Steric hindrance also plays a critical role. Bulky substituents placed near the amino linkage (e.g., at the ortho-position of the N-phenyl ring or at position 3 of the quinoline ring) would impede the approach of reactants to the nitrogen atom, thereby slowing down reaction rates.

The following table summarizes the expected impact of representative substituents on the chemical reactivity of the exocyclic nitrogen.

| Substituent Position | Substituent Group | Electronic Effect | Expected Impact on N-Nucleophilicity |

| para-position of N-phenyl | -OCH₃ | Electron-Donating (Resonance) | Increase |

| para-position of N-phenyl | -Cl | Electron-Withdrawing (Inductive) | Decrease |

| para-position of N-phenyl | -NO₂ | Electron-Withdrawing (Resonance & Inductive) | Significant Decrease |

| ortho-position of N-phenyl | -CH₃ | Electron-Donating (Inductive) & Steric Hindrance | Slight Increase (Electronic) but potential rate decrease due to steric blocking |

| 6-position of quinoline | -Br | Electron-Withdrawing (Inductive) | Minor Decrease |

Correlation of Molecular Structure with Advanced Spectroscopic Signatures

The molecular structure of this compound is expected to give rise to a unique set of signals in various spectroscopic analyses. By comparing with data from similar compounds like 4-methylquinoline (B147181) chemicalbook.com and other N-aryl amines, a detailed projection of its spectral characteristics can be formulated.

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by distinct regions. The aromatic region (typically δ 7.0-8.8 ppm) would contain complex, overlapping multiplets for the protons on the quinoline and N-phenyl rings. The 4-methyl group would present a sharp singlet, likely downfield from typical aromatic methyl groups (around δ 2.7 ppm) due to the influence of the heterocyclic ring system. chemicalbook.com The N-H proton would appear as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would show signals for all 16 unique carbon atoms. The carbons of the quinoline ring would appear in the aromatic region (δ 115-150 ppm), with the carbon bearing the amino group (C2) and the quaternary carbon (C4) being significantly influenced by their substituents. The 4-methyl carbon would produce a signal in the aliphatic region (around δ 18-25 ppm).

Infrared (IR) Spectroscopy: The IR spectrum would provide key information about the functional groups. A characteristic sharp peak for the N-H stretch is expected around 3400-3300 cm⁻¹. The spectrum would also feature strong absorptions for aromatic C=C and C=N stretching vibrations in the 1620-1450 cm⁻¹ region, as well as aromatic C-H stretching just above 3000 cm⁻¹.

A summary of the predicted key spectroscopic data is presented below.

| Spectroscopy Type | Feature | Predicted Chemical Shift / Wavenumber | Rationale / Notes |

| ¹H NMR | 4-CH₃ | ~ δ 2.7 ppm | Singlet, deshielded by the quinoline ring system. chemicalbook.com |

| Aromatic protons | ~ δ 7.0 - 8.8 ppm | Complex multiplets for the 11 aromatic protons. | |

| N-H | Variable (e.g., ~ δ 5.0-9.0 ppm) | Broad singlet, position dependent on solvent and H-bonding. | |

| ¹³C NMR | 4-CH₃ | ~ δ 18-25 ppm | Aliphatic carbon signal. |

| C2 (C-N) | ~ δ 150-160 ppm | Quaternary carbon attached to nitrogen, significantly deshielded. | |

| Aromatic carbons | ~ δ 115-150 ppm | Signals for the remaining aromatic carbons. | |

| IR | N-H stretch | ~ 3400-3300 cm⁻¹ | Sharp to medium peak, characteristic of secondary amines. |

| Aromatic C-H stretch | ~ 3100-3000 cm⁻¹ | Multiple weak to medium sharp peaks. | |

| C=C / C=N stretch | ~ 1620-1450 cm⁻¹ | Multiple strong peaks from quinoline and phenyl ring vibrations. |

Influence of Conformational Flexibility on Chemical Behavior and Spectroscopic Profiles

Conformational analysis involves the study of different spatial arrangements of a molecule that arise from rotation around single bonds. libretexts.org For this compound, significant conformational flexibility exists due to rotation around two key sigma (σ) bonds: the C2—N bond and the N—C(phenyl) bond.

Therefore, the molecule will adopt a twisted, non-planar conformation in its lowest energy state to minimize these repulsive interactions. This twisting has profound implications:

Chemical Behavior: The degree of twist affects the orbital overlap between the nitrogen lone pair and the π-systems of both the quinoline and phenyl rings. A significant twist would reduce this overlap, which can alter the nitrogen's nucleophilicity and basicity. The accessibility of the nitrogen lone pair for reactions is also conformation-dependent; some conformations may shield the nitrogen more effectively than others.

Spectroscopic Profiles: If the energy barrier to rotation around the C-N bonds is high enough, it can be slow on the NMR timescale, especially at low temperatures. This can result in the appearance of broadened signals for the protons near the rotating bond or even the observation of distinct signals for different conformers. In most cases at room temperature, rapid rotation leads to the observation of time-averaged signals. The specific equilibrium conformation will also influence the exact chemical shifts of the protons due to through-space anisotropic effects from the aromatic rings.

In essence, the molecule does not exist as a single static structure but as a dynamic equilibrium of multiple interconverting conformers, with its observed properties being an average of this conformational landscape. youtube.com

Future Research Directions and Emerging Trends in 4 Methyl N Phenyl 2 Quinolinamine Chemistry

Development of Novel and Highly Efficient Synthetic Methodologies

The synthesis of the quinoline (B57606) core is a well-established area of organic chemistry, yet the drive for greater efficiency, sustainability, and molecular diversity continues to fuel innovation. Future methodologies for preparing 4-methyl-N-phenyl-2-quinolinamine and its analogs will prioritize green chemistry principles and advanced catalytic systems.

A significant area of development is the refinement of classic multicomponent reactions like the Doebner-von Miller and Friedländer syntheses under more environmentally benign conditions. nih.gov For instance, the use of novel catalysts, including ionic liquids, metal-organic frameworks, and nanocatalysts, is being explored to facilitate these reactions with higher yields and selectivity. nih.gov Furthermore, modifying traditional methods for use in continuous flow reactors represents a major step towards greener synthesis, as it allows for rapid, scalable, and safer production. nih.govresearchgate.net

Transition-metal-catalyzed C-H activation is emerging as a powerful and atom-economical strategy for functionalizing quinolines. nih.govnih.govconferenceproceedings.international This approach avoids the need for pre-functionalized starting materials by directly converting C-H bonds into new C-C or C-X bonds. Research into catalysts based on rhodium, palladium, and copper aims to achieve regioselective functionalization at various positions on the quinoline ring, offering a streamlined route to novel derivatives. conferenceproceedings.internationalacs.orgrsc.org Additionally, catalyst systems using more abundant and less toxic metals like copper and silver are gaining traction for constructing the 2-aminoquinoline (B145021) core. nih.govacs.org

Exploration of Undiscovered Reactivity Patterns and Chemical Transformations

The this compound molecule possesses multiple reactive sites, including the quinoline nitrogen, the exocyclic amine, the C-4 methyl group, and several C-H bonds on its aromatic rings. Future research will focus on selectively targeting these sites to uncover new chemical transformations.

The direct functionalization of the quinoline core via transition-metal-catalyzed C-H activation is a frontier of intense investigation. nih.govacs.org While C-2 functionalization is common, recent efforts have focused on achieving selectivity at other positions like C-4, C-8, and even the C-4 methyl group. conferenceproceedings.internationalacs.org For example, rhodium-based catalysts have been shown to selectively activate the C-4 position in certain methylquinolines. acs.org The development of photocatalytic methods using iridium-based catalysts under visible light also opens new pathways for functionalizing methylquinolines. conferenceproceedings.international

Beyond functionalization, the quinoline scaffold itself can participate in novel transformations. Its ability to act as a bidentate or monodentate ligand for transition metals like palladium and copper is a key area of exploration. mdpi.comacs.org This coordination can facilitate unique catalytic cycles where the quinoline derivative is not just the substrate but also a crucial part of the catalytic machinery, enabling one-pot tandem reactions that combine traditional cross-couplings with C-H functionalization. acs.org

Advancement of Computational Methodologies for Predictive Chemical Design

Computational chemistry is an increasingly vital tool for accelerating chemical research. For this compound, computational methods are pivotal for predicting molecular properties, understanding reaction mechanisms, and designing new molecules with desired functions.

Density Functional Theory (DFT) is widely used to investigate the electronic structure and reactivity of quinoline derivatives. rsc.orgarabjchem.orguantwerpen.be These calculations provide insights into quantum-molecular descriptors such as HOMO-LUMO energy gaps, chemical hardness, and electrophilicity, which help predict a molecule's stability and reactivity. rsc.orgnih.gov DFT, combined with Time-Dependent DFT (TD-DFT), can also predict spectroscopic properties like UV-vis absorption spectra, aiding in the characterization of new compounds. rsc.orgrsc.org Computational studies have been instrumental in elucidating complex reaction mechanisms, such as the regioselectivity of Pd-catalyzed C-H activation on quinoline N-oxides. rsc.org

A major emerging trend is the integration of machine learning (ML) and artificial intelligence (AI) into chemical research. nih.govnih.govrsc.org ML models are being developed to predict the outcomes of organic reactions, identify reactive sites on complex molecules, and accelerate the discovery of new synthetic methods. nih.govresearchgate.net For instance, ML models have been trained to predict the reactive site for electrophilic aromatic substitution on quinolines with high accuracy and to forecast the performance of quinoline derivatives as corrosion inhibitors based on their quantum chemical descriptors. researchgate.netaip.org This predictive power can significantly reduce the experimental effort required for reaction optimization and material discovery.

| Computational Method | Application in Quinoline Chemistry | Predicted Properties/Outcomes |

| Density Functional Theory (DFT) | Elucidation of electronic structure and reaction mechanisms. rsc.orgrsc.org | HOMO/LUMO energies, molecular electrostatic potential, chemical hardness/softness, reaction energy barriers. arabjchem.orgnih.gov |

| Time-Dependent DFT (TD-DFT) | Prediction of spectroscopic properties. rsc.orgrsc.org | UV-visible absorption spectra. rsc.org |

| Machine Learning (ML) | Prediction of reactivity and material performance. researchgate.netaip.org | Reaction site prediction, quantitative structure-property relationships (e.g., corrosion inhibition). researchgate.netaip.org |

Integration with Flow Chemistry and Automation for Scalable and Sustainable Synthesis

To meet the demands for more sustainable and efficient chemical manufacturing, researchers are increasingly turning to flow chemistry and automation. These technologies offer enhanced control over reaction parameters, improved safety, and pathways to seamless scalability for the synthesis of this compound.

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, is highly advantageous for quinoline synthesis. researchgate.netnumberanalytics.com It enables precise control over temperature, pressure, and reaction time, often leading to higher yields and purities in shorter times compared to traditional batch methods. acs.org Flow reactors have been successfully applied to classic quinoline syntheses, such as the Doebner-von Miller reaction, demonstrating their potential as a greener alternative. nih.govresearchgate.net Photochemical reactions, which can be difficult to scale in batch, are particularly well-suited for flow systems, allowing for efficient and scalable production of quinolines through photoisomerization-cyclization cascades. researchgate.netvapourtec.com

Automation is another key trend, particularly for creating and screening libraries of compounds. researchgate.net Automated solid-phase synthesis platforms can be programmed to produce thousands of discrete heterocyclic compounds, which can accelerate the discovery of new materials. researchgate.net The combination of flow chemistry with automated optimization and purification systems represents a powerful strategy for the on-demand, scalable, and sustainable production of functional molecules like this compound.

New Applications in Advanced Materials Science and Chemical Transformations, excluding biological/pharmacological targets.

While historically investigated for medicinal purposes, the unique electronic and photophysical properties of the quinoline scaffold make it a highly attractive candidate for applications in advanced materials science and catalysis.

In materials science, quinoline derivatives are being extensively explored as components for Organic Light-Emitting Diodes (OLEDs). researchgate.netuconn.edu Their rigid structure and tunable fluorescence make them suitable as emitters or electron-transporting materials. researchgate.netacs.org By modifying the substituents, the emission color and efficiency of quinoline-based OLEDs can be precisely controlled, with some devices showing bright blue electroluminescence. researchgate.netacs.org Another significant application is in the development of chemical sensors. The fluorescence of quinoline-based probes can change dramatically upon binding to specific analytes, such as metal ions (e.g., Zn²⁺, Cu²⁺) or in response to pH changes, enabling their use for selective detection. nanobioletters.comacs.orgrsc.org

In the field of chemical transformations, this compound and related structures are valuable as ligands in transition-metal catalysis. nih.gov The nitrogen atoms in the quinoline ring and the exocyclic amine can coordinate to metals like palladium, influencing the catalyst's activity and selectivity. acs.org There is also growing interest in using quinoline derivatives themselves as organocatalysts to promote chemical reactions without the need for metals. researchgate.net Furthermore, copper-quinoline complexes have been shown to catalyze the oxidation of catechols, demonstrating their potential as catalysts for industrially relevant transformations. mdpi.com

| Application Area | Role of Quinoline Scaffold | Example |

| Advanced Materials | ||

| Organic Light-Emitting Diodes (OLEDs) | Emitter or electron-transporting layer. researchgate.netacs.org | Blue-emitting materials for full-color displays. researchgate.netuconn.edu |

| Chemical Sensors | Fluorescent or colorimetric probe. nanobioletters.comrsc.org | Selective detection of metal ions like Zn²⁺ and Cu²⁺. acs.orgrsc.org |

| Corrosion Inhibition | Adsorption on metal surfaces to prevent corrosion. aip.org | Use of pyridine-quinoline derivatives to protect iron surfaces. aip.org |

| Chemical Transformations | ||

| Ligands for Catalysis | Coordination to a metal center to control reactivity. nih.govacs.org | Palladium complexes for C-H functionalization and cross-coupling reactions. acs.org |

| Organocatalysis | Acting as a metal-free catalyst. researchgate.net | Use in "green" reactions to construct heterocyclic cores. researchgate.net |

| Catalysis of Oxidation | Forming active complexes with metals like copper. mdpi.com | Catalyzing the oxidation of catechol to o-quinone. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-methyl-N-phenyl-2-quinolinamine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, refluxing 2-chloroquinoline derivatives with substituted anilines in ethanol (7–10 hours) is a common approach. Purification via solvent extraction (e.g., diethyl ether) and crystallization from ethanol yields pure product. Optimization includes adjusting reaction time, solvent polarity, and stoichiometric ratios to improve yield . Analogous methods for structurally similar quinolinamines suggest using anhydrous sodium sulfate for drying and monitoring reaction progress via TLC .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) confirms molecular structure and substituent positions. X-ray crystallography is critical for resolving intramolecular interactions (e.g., dihedral angles between aromatic rings) and hydrogen-bonding networks. For instance, C–H⋯N and C–H⋯π interactions in related quinolinamines are resolved using single-crystal diffraction, with refinement parameters like Uiso(H) = 1.2 Ueq(C) for carbon-bound hydrogens .

Q. What are the typical chemical reactions this compound undergoes, and what reagents are used?

- Methodological Answer : The compound participates in oxidation (e.g., with KMnO₄ to introduce hydroxyl groups), reduction (e.g., LiAlH₄ to saturate the quinoline ring), and substitution reactions (e.g., replacing methyl/phenyl groups with halides). Reaction conditions vary: oxidation may require acidic media, while substitution often uses nucleophilic agents in polar aprotic solvents like DMF .

Advanced Research Questions

Q. How can researchers resolve contradictions in reaction yields under varying synthetic conditions?

- Methodological Answer : Systematic Design of Experiments (DoE) is recommended. For example, varying temperature (60–120°C), solvent (ethanol vs. DMSO), and catalyst loading (e.g., p-toluenesulfonic acid) in a factorial design identifies critical factors. Conflicting yield data may arise from solvent polarity affecting intermediate stability; kinetic studies via HPLC-MS can pinpoint degradation pathways .

Q. What intermolecular interactions govern the crystal packing of this compound, and how do they influence material properties?

- Methodological Answer : X-ray studies of analogous compounds reveal supramolecular layers stabilized by C–H⋯Cl (2.92–3.65 Å) and C–H⋯π interactions. These interactions affect solubility and melting points. Computational modeling (e.g., DFT) can predict packing efficiency, while differential scanning calorimetry (DSC) correlates thermal stability with intermolecular forces .

Q. How can researchers analyze the bioactivity of this compound in molecular interaction studies?

- Methodological Answer : Use fluorescence polarization assays to measure binding affinity with target proteins (e.g., kinases). For cell-based studies, optimize concentration ranges (1–100 µM) in cytotoxicity assays (MTT protocol) and validate via Western blot for downstream signaling markers. Structural analogs show activity in cell signaling pathways, suggesting similar mechanistic studies for this compound .

Q. What advanced analytical strategies differentiate isomeric byproducts during synthesis?

- Methodological Answer : High-resolution mass spectrometry (HRMS) coupled with tandem MS/MS fragments ions to distinguish isomers. For example, positional isomers of methyl/phenyl groups on the quinoline ring exhibit distinct fragmentation patterns. Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates isomers, while 2D NMR (COSY, NOESY) confirms spatial arrangements .

Data Contradiction and Validation

Q. How should researchers address discrepancies in reported spectral data (e.g., NMR shifts) for this compound?

- Methodological Answer : Cross-validate with computational NMR prediction tools (e.g., ACD/Labs or Gaussian). For example, calculate ¹H shifts using density functional theory (DFT) at the B3LYP/6-311+G(d,p) level and compare with experimental data. Contradictions may arise from solvent effects (DMSO vs. CDCl₃) or pH-dependent tautomerism, which can be tested via variable-temperature NMR .

Retrosynthesis Analysis